5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a thiazole ring, and an acetylphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetylphenylboronic acid with 4-(1,3-thiazol-2-yl)phenylamine in the presence of a palladium catalyst to form the intermediate product. This intermediate is then subjected to cyclization with furan-2-carboxylic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its thiazole ring may interact with metal ions or active sites in enzymes, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide
- 2-carbamoyl-5-(2-mercapto-1,3-thiazol-4-yl)-thiophene
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and thiazole rings, along with the acetylphenyl group, provide a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-14(25)15-2-4-16(5-3-15)19-10-11-20(27-19)21(26)24-18-8-6-17(7-9-18)22-23-12-13-28-22/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWSDPIDMRYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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